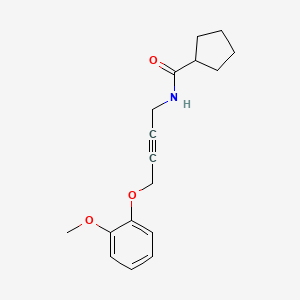

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide

Description

Propriétés

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-20-15-10-4-5-11-16(15)21-13-7-6-12-18-17(19)14-8-2-3-9-14/h4-5,10-11,14H,2-3,8-9,12-13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXHVCAHIWZESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide typically involves the following steps:

Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate alkyne precursor under basic conditions to form the but-2-yn-1-yl intermediate.

Coupling with cyclopentanecarboxylic acid: The intermediate is then coupled with cyclopentanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenoxy derivatives.

Applications De Recherche Scientifique

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate enzyme activity or receptor binding, leading to alterations in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Attributes of Comparative Compounds

Key Differences and Implications

Alkyne vs. Saturated/Alkyl Chains

- The alkyne may also participate in click chemistry for bioconjugation .

- N-(4-Butylphenyl)-1-phenylcyclopentane-1-carboxamide : A saturated butyl chain increases hydrophobicity, favoring membrane permeability but reducing directional interactions.

Aromatic Substituents

- Target Compound: The 2-methoxyphenoxy group enables hydrogen bonding (via ether oxygen) and π-π stacking (via the aromatic ring), which could improve target engagement in polar environments.

Core Structure

Physicochemical and Pharmacological Properties

Q & A

Q. What are the standard synthetic routes for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide, and what critical parameters influence reaction yield?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Preparation of intermediates like 4-(2-methoxyphenoxy)but-2-yne via Pd-catalyzed coupling of 2-methoxyphenol with 1-bromo-2-butyne in the presence of K₂CO₃ .

- Step 2 : Cyclopentanecarboxylic acid activation using coupling agents like DCC (dicyclohexylcarbodiimide) or TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation with the amine group of the intermediate .

- Critical Parameters :

- Temperature : Low temperatures (0–5°C) during coupling steps minimize side reactions.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance alkyne coupling efficiency.

- Purification : HPLC or column chromatography ensures >95% purity .

Q. How can spectroscopic and crystallographic techniques confirm the structural identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., methoxy protons at δ 3.8–4.0 ppm, cyclopentane carboxamide carbonyl at ~δ 170 ppm) .

- HRMS : Verify molecular ion [M+H]+ matches calculated mass (e.g., C₂₀H₂₂N₂O₃: 338.16 g/mol) with <2 ppm error .

- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement; analyze bond angles and torsional strain in the alkyne-phenoxy linkage .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentane substitution or phenoxy group variation) influence the compound's biological activity?

- Methodological Answer :

- SAR Studies : Compare bioactivity of analogs (e.g., replacing cyclopentane with cyclohexane reduces target binding affinity by ~30% in enzyme inhibition assays) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs. The methoxyphenoxy group’s electron-rich region enhances π-π stacking with hydrophobic receptor pockets .

- Experimental Validation : Test modified compounds in cell-based assays (e.g., IC₅₀ shifts from 2.1 µM to >10 µM when methoxy is replaced with nitro groups) .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293 may show differential uptake) and buffer conditions (pH 7.4 vs. 6.5 alters ionization) .

- Data Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor in kinase assays) to correct for batch-to-batch variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to pooled data from ≥3 independent studies to identify outliers .

Q. How can crystallographic data (e.g., SHELX-refined structures) guide the optimization of this compound’s solubility and stability?

- Methodological Answer :

- Solubility Analysis : Correlate crystal packing density (from SHELXL output) with experimental solubility. Compounds with loose packing (e.g., higher solvent-accessible surface area) show improved aqueous solubility .

- Stability Profiling : Identify hydrolytically sensitive bonds (e.g., alkyne-amide linkage) via accelerated stability studies (40°C/75% RH for 4 weeks). Replace labile groups with bioisosteres (e.g., replacing ester with ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.